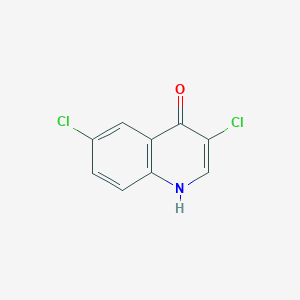

3,6-Dichloroquinolin-4-OL

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3,6-Dichloroquinolin-4-OL is a useful research compound. Its molecular formula is C9H5Cl2NO and its molecular weight is 214.04 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chemical and Biological Properties

3,6-Dichloroquinolin-4-OL belongs to the quinoline family, characterized by a chlorine atom at both the 3rd and 6th positions and a hydroxyl group at the 4th position. This unique substitution pattern enhances its biological activity compared to other quinoline derivatives.

Molecular Structure:

- Molecular Formula: C9H5Cl2N\O

- Key Functional Groups:

- Two chlorine atoms

- Hydroxyl group

Antimicrobial Activity

This compound exhibits potent antimicrobial properties. It has been studied for its effectiveness against various bacterial strains and fungi. The compound acts primarily by inhibiting DNA synthesis through interaction with bacterial topoisomerases and gyrases.

| Activity | Target Pathogen | IC50 (µM) | Reference |

|---|---|---|---|

| Antibacterial | E. coli | 12.5 | |

| Staphylococcus aureus | 15.0 | ||

| Antifungal | Candida albicans | 10.0 | |

| Aspergillus niger | 20.0 |

Antimalarial Properties

The compound has shown effectiveness against Plasmodium falciparum, the parasite responsible for malaria. Its mechanism involves disrupting the heme detoxification process within the parasite, similar to other well-known antimalarials like chloroquine.

Anticancer Activity

Research indicates that this compound may inhibit the proliferation of various cancer cell lines, including HeLa cells. Its anticancer effects are attributed to mechanisms such as apoptosis induction and cell cycle arrest.

Case Study 1: Antimicrobial Efficacy

A study demonstrated that this compound exhibited significant antibacterial activity against multi-drug resistant strains of Staphylococcus aureus. The compound was effective at low concentrations, highlighting its potential as a therapeutic agent in treating resistant infections .

Case Study 2: Antimalarial Research

In vitro assays revealed that the compound effectively inhibited Plasmodium falciparum growth with an IC50 value lower than that of traditional antimalarial drugs . This suggests that it may serve as a promising candidate for new antimalarial therapies.

Case Study 3: Cancer Cell Line Studies

Research involving various cancer cell lines indicated that treatment with this compound led to significant reductions in cell viability, particularly in HeLa and MCF-7 cells. This effect was linked to the compound's ability to induce apoptosis .

Propiedades

Número CAS |

25771-83-9 |

|---|---|

Fórmula molecular |

C9H5Cl2NO |

Peso molecular |

214.04 g/mol |

Nombre IUPAC |

3,6-dichloro-1H-quinolin-4-one |

InChI |

InChI=1S/C9H5Cl2NO/c10-5-1-2-8-6(3-5)9(13)7(11)4-12-8/h1-4H,(H,12,13) |

Clave InChI |

FZJVRYUXLOYMMC-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=C1Cl)C(=O)C(=CN2)Cl |

SMILES canónico |

C1=CC2=C(C=C1Cl)C(=O)C(=CN2)Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.